![molecular formula C21H24ClFN4O B2724833 2-(2-chloro-6-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide CAS No. 2034410-74-5](/img/structure/B2724833.png)
2-(2-chloro-6-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a useful research compound. Its molecular formula is C21H24ClFN4O and its molecular weight is 402.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-chloro-6-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article summarizes the biological activity of this compound based on diverse research findings, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H22ClFN3, with a molecular weight of approximately 343.85 g/mol. The structure features a chloro-fluoro aromatic ring and a tetrahydroquinazoline moiety linked through a piperidine group, which is significant for its biological interactions.
Research indicates that the compound may exert its effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as cyclooxygenase (COX) and acetylcholinesterase (AChE) .
- Modulation of Cell Signaling Pathways : It is hypothesized that the compound may interact with signaling pathways related to apoptosis and cell proliferation, potentially influencing cancer cell survival .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- In Vitro Cytotoxicity : In assays against various cancer cell lines (e.g., PC3 prostate carcinoma), the compound demonstrated significant cytotoxic effects. For instance, related derivatives showed IC50 values ranging from 52 μM to 80 μM against PC3 cells, indicating a promising therapeutic index .
- Mechanistic Studies : The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activation assays, suggesting that it triggers programmed cell death in cancer cells .
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential benefits in neurological disorders:
- Acetylcholinesterase Inhibition : As a potential AChE inhibitor, it may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease . Preliminary data indicate that similar compounds can significantly improve cognitive function in animal models.
Case Studies
- Study on Prostate Cancer : A study involving a series of phenylacetamide derivatives found that compounds with structural similarities to our target exhibited enhanced cytotoxicity against prostate cancer cell lines. The study concluded that modifications to the piperidine and quinazoline moieties significantly influenced biological activity .
- Neurodegenerative Disease Models : In models of neurodegeneration, compounds with similar structures were shown to reduce neuroinflammation and improve neuronal survival rates. These findings support further investigation into the neuroprotective properties of this compound .
Safety and Toxicology
Safety assessments are crucial for any potential therapeutic agent:
Applications De Recherche Scientifique
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for further research:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound may act as MurA inhibitors, which are crucial in bacterial cell wall synthesis. This suggests potential applications in developing new antibiotics to combat resistant bacterial strains .
- Anticancer Potential : Research has shown that compounds with similar structures can inhibit key proteins involved in cancer cell proliferation. The specific mechanism often involves targeting protein interactions crucial for tumor growth .
- CNS Activity : The tetrahydroquinazoline moiety is associated with neuroprotective effects. Compounds incorporating this structure have been studied for their potential to treat neurodegenerative diseases by modulating neurotransmitter systems .
Case Studies
Several studies have documented the effects and applications of this compound:
- Study on Antimicrobial Efficacy : A study published in 2022 explored the efficacy of similar compounds against Escherichia coli and Listeria innocua, demonstrating significant growth inhibition at specific concentrations. These findings support the potential for developing new antimicrobial agents based on this compound's structure .
Compound | MIC (mg/mL) | Growth Inhibition (%) |
---|---|---|
2-(2-chloro-6-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide | 0.5 | 100% |
- Anticancer Research : In a recent investigation into anticancer properties, compounds similar to this one showed IC50 values indicating effective inhibition of cancer cell lines. The study highlighted the need for further exploration into structural modifications to enhance efficacy and selectivity against cancer cells .
Compound | IC50 (μM) | Cell Line |
---|---|---|
Similar Compound A | 14.74 ± 0.48 | Breast Cancer |
Similar Compound B | 4.38 ± 0.41 | Lung Cancer |
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O/c22-17-5-3-6-18(23)16(17)12-20(28)26-14-8-10-27(11-9-14)21-15-4-1-2-7-19(15)24-13-25-21/h3,5-6,13-14H,1-2,4,7-12H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYCNCRLIZBSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.